REACTION_CXSMILES
|
[N+:1]([C:4]1[N:5]=[CH:6][NH:7][CH:8]=1)([O-:3])=[O:2].C(O)(=O)C.[N+:13]([O-])([OH:15])=[O:14].C(OC(=O)C)(=O)C>O>[N+:13]([N:7]1[CH:8]=[C:4]([N+:1]([O-:3])=[O:2])[N:5]=[CH:6]1)([O-:15])=[O:14]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1N=CNC1
|
Name
|
|
Quantity
|
36.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
36.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept below 20° C.
|
Type
|
CUSTOM
|
Details
|
elevated to 25° C.
|
Type
|
CUSTOM
|
Details
|
to react for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
Extraction with 100 mL of p-xylene
|
Type
|
WASH
|
Details
|
this organic layer was washed twice with 100 mL of a saturated sodium hydrogen carbonate aqueous solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
ADDITION
|
Details
|
30 g of magnesium sulfate was added
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])N1C=NC(=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |